![molecular formula C9H7ClN2O B099210 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-18-0](/img/structure/B99210.png)
2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
The compound 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic chemical that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This family of compounds has been the subject of various studies due to their potential biological activities, including their role as aldose reductase inhibitors with antioxidant properties , and their structural characteristics which have been elucidated through X-ray crystallography and NMR [2, 3, 4, 5, 7, 8, 9].
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and chlorination with phosphorus oxychloride . Similarly, the synthesis of 2-methyl-3-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrate was achieved through a series of reactions including nucleophilic replacement and cyclization . These studies demonstrate the versatility of pyrido[1,2-a]pyrimidin-4-one derivatives as synthons for creating a variety of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been extensively studied using X-ray crystallography. These analyses reveal that the molecules typically have planar six-membered rings with significant double-bond character in the C—C and C—N bonds . The crystal structure of these compounds can vary, with some existing in molecular form in crystals and others in zwitterion form in solutions . The molecular structure is crucial for the biological activity of these compounds, as seen in their interactions with enzymes and DNA [1, 9].
Chemical Reactions Analysis
The reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives is highlighted by their ability to undergo various chemical reactions. For example, chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been used as a precursor for the preparation of novel heterotricyclic systems, demonstrating the compound's utility in synthetic chemistry . The chemical reactions often involve nucleophilic substitution, nitrosation, and cyclization, which can lead to the formation of complex heterocyclic structures with potential pharmacological activities [3, 4, 6].
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. The planarity of the pyrido-pyrimidine moiety and the presence of substituents such as chlorine and methyl groups affect the compound's hydrogen bonding capabilities and solubility [5, 7, 8]. These properties are important for the compound's interaction with biological targets, as seen in the interaction of a related compound with calf thymus DNA (ctDNA), suggesting a groove mode of binding . The spectral characteristics, including IR and UV spectra, provide additional insights into the electronic structure and functional groups present in these compounds [2, 7, 10].
Scientific Research Applications
Structural and Synthetic Studies
- Research has focused on the structural features, reactions, and synthetic methodologies of pyrido[1,2-a]pyrimidines, including 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one (Elattar, Rabie, & Hammouda, 2017). These compounds are important intermediates for synthesizing biologically active heterocyclic compounds.
Crystal Structure Analysis
- The crystal structure of related compounds has been analyzed, revealing specific molecular conformations and interactions, such as hydrogen bonding and π–π stacking interactions, which are crucial for understanding their potential applications (Zhang et al., 2013).
Synthesis Routes
- Novel synthetic routes have been explored for creating derivatives of this compound, which are useful for pharmaceutical research and other chemical applications (Yale & Spitzmiller, 1977).
Halogenation Methods
- Methods for halogenating pyrido[1,2-a]pyrimidin-4-ones, including this compound, have been developed to create various derivatives for further study (Molnár et al., 2009).
DNA Interaction Studies
- Investigations have also been conducted on the interaction of these compounds with DNA, which is significant for understanding their potential as therapeutic agents or as tools in molecular biology (Koval’chukova et al., 2004).
Chemical and Biological Reactivity
- Studies have examined the chemical reactivity and potential biological applications of derivatives of this compound, which can lead to new insights into drug design and synthetic chemistry (Smirnov et al., 1992).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It has been shown that similar compounds can undergo alkylation at the oxygen atom, and electrophilic substitution mainly at position 8 of the molecule .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one are currently unknown . Related compounds have been shown to undergo c-3 alkenylation through palladium-catalyzed c–h activation , suggesting potential involvement in pathways related to alkenylation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . It is known that the compound is a powder at room temperature .
properties
IUPAC Name |
2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-3-8-11-7(10)4-9(13)12(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILMBXXFAPPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295722 | |
Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17326-18-0 | |
Record name | MLS002703806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A1: This compound is synthesized through the reaction of 2-(Acetoacetamido)-5-methylpyridine with phosgene. [, ] This reaction leads to the formation of the desired product, 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The structure of this compound has been confirmed using various spectroscopic techniques, including UV, IR, proton nuclear magnetic resonance (PMR), and X-ray spectroscopy. [, ]
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